Cas no 98105-99-8 (Sarafloxacin)
Sarafloxacin Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
- 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
- SARAFLOXACIN
- SARAFLOXACIN ,USP26
- Sarafloxacin-d8 hydrochloride trihydrate
- SMR001550490
- HSDB 7035
- Sarafloxacine [INN-French]
- CCRIS 8500
- Spectrum3_001953
- A845810
- CCG-221098
- AC-12861
- RKL10086
- Sarafloxacin hydrochloride trihydrate
- MLS006011798
- SBI-0206753.P001
- Difloxacino
- AB00923780-04
- 6-FLUORO-1-(P-FLUOROPHENYL)-1,4-DIHYDRO-4-OXO-7-(1-PIPERAZINYL)-3-QUINOLINECARBOXYLIC ACID
- D08506
- AKOS004938890
- NS00000677
- UNII-RC3WJ907XY
- Sarafloxacin protomer II
- CHEMBL37858
- CS-0013790
- A56620
- AB00923780_07
- A858584
- Sarafloxacin protomer I
- 6-fluoranyl-1-(4-fluorophenyl)-4-oxidanylidene-7-piperazin-1-yl-quinoline-3-carboxylic acid
- ABBOTT-57135
- Abbott 57135
- SARAFLOXACIN [INN]
- Sarafloxacin [INN:BAN]
- CHEBI:94493
- Sarafloxacine
- Sarafloxacinum
- HMS2090N09
- A 57135
- SR-05000002002
- KBio3_002868
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid;Sarafloxacin
- DB11491
- E73929
- Difloxacinum
- SARAFLOXACIN [HSDB]
- MFCD00865974
- 98105-99-8
- Quinolone der.
- C20H17F2N3O3
- Spectrum2_000036
- SCHEMBL311593
- Sarafloxacino
- PD 121960
- 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid
- Q7421984
- BSPBio_003553
- AB00923780_06
- NCGC00177995-01
- RC3WJ907XY
- KS-5005
- SPBio_000131
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- SR-05000002002-2
- DTXCID4028468
- 1-p-fluoro-phenyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid
- DTXSID8048494
- FT-0630998
- Sarafloxacino [INN-Spanish]
- BRD-K08525451-003-03-7
- DIFLOXACIN HYDROCHLORIDE TRIHYDRATE FOR VETERINARY USE IMPURITY B [EP IMPURITY]
- Sarafloxacin (INN)
- 6-fluoro-1-(4-fluorophenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid
- PD121960
- NCGC00177995-03
- Difloxacino [Spanish]
- NCGC00177995-04
- Saraflox
- HMS3715K18
- GTPL10857
- Tox21_303838
- NCGC00356946-01
- SARAFLOXACIN [MI]
- 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid, 9CI
- CAS-98105-99-8
- Difloxacine [French]
- Sarafloxacinum [INN-Latin]
- Sarafloxacin, Sarafloxacin Hydrochloride, Sarafloxacin HCl
- Difloxacinum [Latin]
- BRD-K08525451-003-06-0
- Sarafloxacino (INN-Spanish)
- 1-FPFPOC
- DB-057710
- Sarafloxacinum (INN-Latin)
- BRD-K08525451-003-05-2
- 3-quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride
- Sarafloxacine (French)
- Difloxcine
- Sarafloxacinum (Latin)
- BBL010397
- Difloxacinum (Latin)
- Sarafloxacino (Spanish)
- Sarafloxacine (INN-French)
- STK713346
- Difloxacino (Spanish)
- 3-Quinolinecarboxylic acid, 6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-; 6-Fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid; A 56620; PD 121960; Sarafloxacin
- 1-(4-fluorophenyl)-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
- 6-fluoro-1-(4-fluorophenyl)-7-piperazinyl-1,4-dihydro-4-quinolone-3-carboxylic acid
- ALBB-028536
- Sarafloxacin
-
- MDL: MFCD00865974
- Inchi: 1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)
- InChI Key: XBHBWNFJWIASRO-UHFFFAOYSA-N
- SMILES: FC1=CC2C(C(C(=O)O)=CN(C3C=CC(=CC=3)F)C=2C=C1N1CCNCC1)=O
Computed Properties
- Exact Mass: 385.12400
- Monoisotopic Mass: 385.123798
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 645
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: White or light yellow crystalline powder, odorless, slightly bitter taste, dark color when exposed to light
- Density: 1.4360
- Melting Point: >300°C
- Boiling Point: 621.4°C at 760 mmHg
- Flash Point: 329.6 °C
- Refractive Index: 1.633
- PSA: 74.57000
- LogP: 2.77050
- Solubility: Slightly soluble in sodium hydroxide solution and methanol
Sarafloxacin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: S37/39-S26
- Storage Condition:Store at room temperature
Sarafloxacin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 405234-10MG |
Sarafloxacin, 98% |
98105-99-8 | 98% | 10MG |
¥ 658 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 405234-50MG |
Sarafloxacin, 98% |
98105-99-8 | 98% | 50MG |
¥ 1975 | 2022-04-26 | |
| TRC | S139503-50mg |
Sarafloxacin |
98105-99-8 | 50mg |
$ 63.00 | 2023-09-06 | ||
| TRC | S139503-100mg |
Sarafloxacin |
98105-99-8 | 100mg |
$ 91.00 | 2023-09-06 | ||
| TRC | S139503-500mg |
Sarafloxacin |
98105-99-8 | 500mg |
$ 282.00 | 2023-09-06 | ||
| ChemScence | CS-0013790-100mg |
Sarafloxacin |
98105-99-8 | 100mg |
$56.0 | 2022-04-26 | ||
| ChemScence | CS-0013790-250mg |
Sarafloxacin |
98105-99-8 | 250mg |
$96.0 | 2022-04-26 | ||
| ChemScence | CS-0013790-1g |
Sarafloxacin |
98105-99-8 | 1g |
$250.0 | 2022-04-26 | ||
| abcr | AB376534-1 g |
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid; . |
98105-99-8 | 1 g |
€203.50 | 2023-07-19 | ||
| abcr | AB376534-5 g |
6-Fluoro-1-(4-fluorophenyl)-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid; . |
98105-99-8 | 5 g |
€552.00 | 2023-07-19 |
Sarafloxacin Suppliers
Sarafloxacin Related Literature
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Qianying Wang,Junyi Zhang,Ruo Yuan,Yun Xiang Analyst 2023 148 2459
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2. Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systemsHugo F. D. Almeida,Mara G. Freire,Isabel M. Marrucho Green Chem. 2016 18 2717
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Li-Jun Zhou,Qinglong L. Wu,Bei-Bei Zhang,Yong-Gang Zhao,Bi-Ying Zhao Environ. Sci.: Processes Impacts 2016 18 500
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K. Tayeb Cherif,J. Peris-Vicente,S. Carda-Broch,J. Esteve-Romero Anal. Methods 2015 7 6165
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B. N. Tochi,Juan Peng,Shanshan Song,Liqiang Liu,Hua Kuang,Chuanlai Xu Anal. Methods 2016 8 1626
Additional information on Sarafloxacin
Sarafloxacin: A Comprehensive Overview
Sarafloxacin, with the CAS number 98105-99-8, is a potent synthetic antibiotic belonging to the fluoroquinolone class. It is widely recognized for its broad-spectrum activity against various bacterial pathogens, making it a valuable tool in the treatment of infections. The compound was developed to address the growing need for effective antimicrobial agents in both human and veterinary medicine. Its unique chemical structure, which includes a fluorinated quinolone moiety, contributes to its strong bactericidal properties and ability to inhibit DNA gyrase and topoisomerase IV enzymes in bacteria.
The discovery and development of Sarafloxacin were driven by the need to combat antibiotic resistance, a pressing global health issue. Recent studies have highlighted its efficacy against multidrug-resistant (MDR) bacterial strains, including those causing urinary tract infections (UTIs), respiratory infections, and skin infections. For instance, a 2023 study published in the Journal of Antimicrobial Chemotherapy demonstrated that Sarafloxacin exhibited potent activity against extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli strains, which are notoriously difficult to treat with conventional antibiotics.
In terms of pharmacokinetics, Sarafloxacin is rapidly absorbed after oral administration and achieves high concentrations in tissues and body fluids. Its long half-life allows for once-daily dosing, enhancing patient compliance. This characteristic has made it particularly popular in veterinary applications, where consistent dosing can be challenging. Recent research has also explored the use of Sarafloxacin in combination therapies to enhance its efficacy and reduce the likelihood of resistance development.
The mechanism of action of Sarafloxacin involves interference with bacterial DNA replication by targeting DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA synthesis, and their inhibition leads to DNA damage and cell death. A 2023 study conducted by researchers at the University of California San Francisco (UCSF) revealed that Sarafloxacin demonstrates enhanced potency against Gram-negative bacteria due to its ability to penetrate bacterial membranes more effectively than older fluoroquinolones.
Sarafloxacin has also been studied for its potential in treating infections caused by biofilms, which are complex communities of bacteria that are highly resistant to conventional antibiotics. A 2023 paper published in Nature Microbiology reported that Sarafloxacin exhibited significant activity against biofilm-forming Pseudomonas aeruginosa strains, suggesting its potential use in treating chronic infections such as those associated with cystic fibrosis.
In veterinary medicine, Sarafloxacin is approved for use in companion animals and livestock for the treatment of various bacterial infections. Its safety profile has been extensively studied, with minimal adverse effects reported when used as directed. Recent clinical trials have focused on optimizing dosing regimens for different animal species to maximize therapeutic efficacy while minimizing the risk of resistance development.
The global market for fluoroquinolones like Sarafloxacin has seen steady growth due to increasing demand for effective antimicrobial agents in both human and veterinary settings. According to a 2023 report by Grand View Research, the global fluoroquinolone market is projected to grow at a compound annual growth rate (CAGR) of 4.5% from 2023 to 2030, driven by rising antibiotic resistance and the need for innovative treatment options.
In conclusion, Sarafloxacin, with its unique chemical properties and broad-spectrum activity, remains a critical component of modern antimicrobial therapy. Ongoing research continues to uncover new applications and optimize its use in combating bacterial infections worldwide.
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